3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-(chloromethyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-6-10-13-12-9-4-3-7(14-15(9)10)8-2-1-5-16-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGAAQOGHLSULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CCl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SARs) based on recent research findings.
Chemical Structure and Properties
The compound's structure consists of a triazolo ring fused to a pyridazine moiety, with a chloromethyl group and a thiophene substituent. This unique configuration is believed to contribute significantly to its biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit moderate to significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 1.06 µM against A549 (lung cancer), 1.23 µM against MCF-7 (breast cancer), and 2.73 µM against HeLa (cervical cancer) cells . Although specific data for this compound is limited, the structural similarities suggest potential for comparable activity.
The mechanism by which triazolo-pyridazines exert their effects typically involves inhibition of key kinases such as c-Met. The binding affinity and inhibition potency can be influenced by structural modifications. For example, compounds that bind effectively to the ATP-binding site of kinases have shown promising results in overcoming drug resistance .
Structure-Activity Relationships (SAR)
SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of triazolo-pyridazine derivatives. The introduction of halogen atoms or different heterocycles can enhance cytotoxicity and kinase inhibitory activity. For example:
- Halogen Substitution : Halogens at specific positions on the aromatic ring have been shown to modulate cytotoxicity levels.
- Heterocyclic Moieties : Incorporating different heterocycles can improve binding interactions with target proteins.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
| Foretinib (Control) | A549 | 0.090 |
| Foretinib (Control) | MCF-7 | Not Detected |
| Foretinib (Control) | HeLa | Not Detected |
Case Studies
In one study focused on the synthesis and evaluation of triazolo-pyridazine derivatives, researchers found that certain compounds not only inhibited c-Met kinase but also induced apoptosis in cancer cells through cell cycle arrest mechanisms. The results indicated that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to selectively target tumor cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at positions 3 and 6 significantly altering physicochemical and biological properties. Below is a detailed comparison:
Structural Analogs and Substituent Effects
Physicochemical Properties
| Property | Target Compound | TPA023 | Compound 6 (STK651245) |
|---|---|---|---|
| Molecular Weight | ~335 g/mol (estimated) | 394.39 g/mol | 402.36 g/mol |
| LogP | ~2.5 (predicted) | 3.1 | 3.8 |
| Solubility | Low in water | Moderate in DMSO | Low in aqueous buffers |
| Key Functional Groups | Chloromethyl, Thiophene | Fluorophenyl, Triazole | Trifluoromethyl, Indole |
Key Research Findings
Synthetic Flexibility : The triazolo[4,3-b]pyridazine core allows diverse substitutions, enabling tailored bioactivity (e.g., anxiolytic vs. anticancer) .
Role of Chloromethyl Group : While reactive, chloromethyl derivatives (e.g., Compound 2a) may lack direct bioactivity without further functionalization .
Thiophene vs. Aromatic Moieties : Thiophen-2-yl enhances electronic properties but may reduce solubility compared to phenyl or indole groups .
Preparation Methods
Starting Materials and Core Construction
The synthesis generally begins with appropriately substituted pyridazine derivatives, often 3,6-dichloropyridazine, which serves as a versatile precursor for introducing both the chloromethyl and thiophen-2-yl substituents after ring fusion.
3,6-Dichloropyridazine is a common starting point for preparing triazolo-pyridazine cores due to its reactive chlorine atoms at both the 3- and 6-positions, which can be selectively substituted or transformed during synthesis.
The triazolo ring is typically formed by cyclization reactions involving hydrazine derivatives or related nitrogen nucleophiles reacting with the pyridazine ring, leading to the fusedtriazolo[4,3-b]pyridazine system.
Formation of the Triazolo[4,3-b]pyridazine Core
The key cyclization step involves reacting hydrazine hydrate with 3,6-dichloropyridazine or related intermediates under reflux in ethanol or acetic acid. This step forms the triazolo ring fused to the pyridazine nucleus.
Typical conditions : Hydrazine hydrate, EtOH, 80 °C, 3–5 hours.
This cyclization is followed by purification steps such as recrystallization or chromatography to isolate the triazolo-pyridazine intermediate.
Functionalization at the 3-Position to Introduce the Chloromethyl Group
The chloromethyl substituent at position 3 is introduced by alkylation of the triazolo-pyridazine intermediate bearing a reactive site at this position.
One approach involves the reaction of the 3-hydroxy or 3-lactam oxygen of the triazolo-pyridazine with chloroacetyl chloride under reflux in acetic acid, leading to the formation of the 3-(chloromethyl) derivative.
| Step | Reagents | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Alkylation at 3-position | Chloroacetyl chloride | Acetic acid, reflux, 4 hours | 3-(Chloromethyl) derivative | 68 |
- Alternatively, alkylation can be performed using alkyl halides (e.g., chloromethyl halides) in the presence of strong bases such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25 °C.
Alternative Synthetic Routes and Variations
Some syntheses start from 3-amino-6-chloropyridazine reacting with hydrazine and subsequent cyclization to form the triazolo-pyridazinone core, which is then functionalized further.
The use of carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol can be applied for ring modifications or intermediate formation, followed by acid-mediated cyclization.
Oxidation and reduction steps can be employed to modify the triazolo-pyridazine core for further functionalization, though these are less common in the direct preparation of the chloromethyl derivative.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The choice of palladium catalyst and base is critical for efficient Suzuki coupling to introduce the thiophen-2-yl substituent with high regioselectivity and yield.
Alkylation at the 3-position requires careful control of reaction temperature and stoichiometry to avoid over-alkylation or side reactions.
The fused triazolo-pyridazine core is sensitive to harsh acidic or basic conditions that may cause ring opening or rearrangement; hence, mild conditions are preferred during functionalization.
The chloromethyl group introduced at position 3 serves as a versatile handle for further derivatization or conjugation in medicinal chemistry applications.
Q & A
Q. 1.1. What are the optimal synthetic routes for 3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds are synthesized via reactions between halogenated pyridazine precursors and thiol-containing substituents under basic conditions. Key parameters include:
- Temperature : Controlled heating (60–100°C) to facilitate ring closure while avoiding side reactions .
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reactivity of thiol intermediates .
- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves nucleophilic substitution efficiency .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound with >95% purity.
Q. 1.2. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- 1H/13C NMR : The thiophen-2-yl group exhibits distinct aromatic proton signals at δ 7.2–7.8 ppm, while the chloromethyl (-CH2Cl) group resonates as a singlet at δ 4.5–4.8 ppm. The triazolo[4,3-b]pyridazine core shows characteristic downfield shifts for N-bound protons .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z ~292 (M+H)+ confirms the molecular formula C11H8ClN4S. Fragmentation patterns (e.g., loss of Cl or thiophene) validate substituent positions .
Advanced Research Questions
Q. 2.1. What strategies enhance biological activity by modifying the chloromethyl group while maintaining stability?
- Functionalization : Replace -CH2Cl with -CH2OR (R = alkyl, aryl) via nucleophilic substitution to improve solubility and reduce reactivity. For example, ether derivatives show enhanced stability in physiological buffers .
- Bioisosteres : Substitute -CH2Cl with -CH2NH2 or -CH2SH to retain steric bulk while introducing hydrogen-bonding capabilities, as seen in kinase inhibitor analogs .
- Prodrug Design : Convert -CH2Cl to a hydrolyzable ester (-CH2OCOOR) to control release kinetics, a method validated in related triazolo derivatives .
Q. 2.2. How does the triazolo[4,3-b]pyridazine core contribute to kinase inhibition, and which structural analogs show promise?
The planar triazolo-pyridazine system facilitates π-π stacking with kinase ATP-binding pockets. Critical modifications include:
- Substituent Positioning : 6-Thiophen-2-yl groups enhance hydrophobic interactions, while 3-chloromethyl groups stabilize binding via van der Waals contacts. Analogs with 6-aryl substituents (e.g., 4-ethoxyphenyl) exhibit IC50 values <100 nM against c-Met kinase .
- Heterocyclic Replacements : Pyridazine-to-pyridine ring substitution reduces potency, highlighting the core’s electronic specificity for kinase active sites .
Q. 2.3. What computational methods predict binding affinity with targets like c-Met kinase?
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s chloromethyl group and kinase hinge regions (e.g., Met1160 in c-Met). Scoring functions prioritize derivatives with hydrogen bonds to backbone amides .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Compounds with low RMSD (<2 Å) and consistent interaction profiles (e.g., with Asp1222) correlate with experimental IC50 values .
Data Contradiction Analysis
Q. 3.1. Why do some triazolo derivatives lose thrombin inhibition but exhibit antiproliferative effects?
Structural studies reveal that replacing benzamidine (a thrombin-active moiety) with the triazolo[4,3-b]pyridazine group eliminates key ionic interactions with thrombin’s S1 pocket. However, the triazolo core’s planar geometry enables intercalation into DNA or inhibition of tubulin polymerization, triggering apoptosis in cancer cells. For example, ester derivatives (e.g., R2 = Et) show EC50 values of 1–5 µM in endothelial cell proliferation assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
